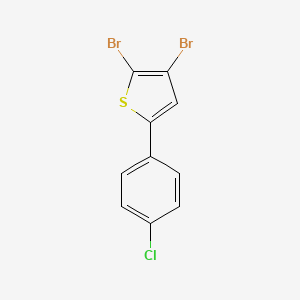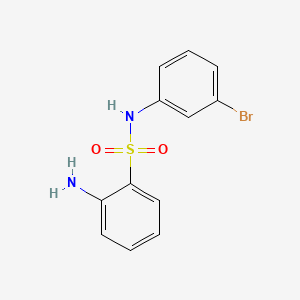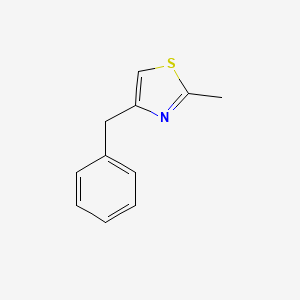
4-Benzyl-2-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by a benzyl group attached to the fourth carbon and a methyl group attached to the second carbon of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-(4-methylphenyl)ethanone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzyl-2-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine for electrophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles.
Aplicaciones Científicas De Investigación
4-Benzyl-2-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the production of dyes, pigments, and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2-methylthiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s aromaticity and electron-donating groups play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
4-Benzylthiazole: Lacks the methyl group at the second position.
2-Methylthiazole: Lacks the benzyl group at the fourth position.
Benzothiazole: Contains a fused benzene ring instead of a benzyl group.
Uniqueness: 4-Benzyl-2-methylthiazole is unique due to the presence of both benzyl and methyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11NS |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
4-benzyl-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-9-12-11(8-13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Clave InChI |
FCDWKNJLAINZCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


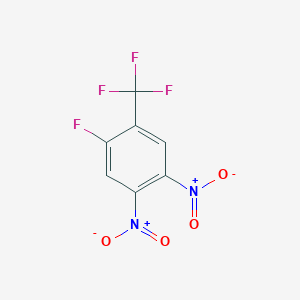
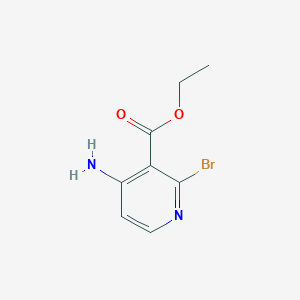
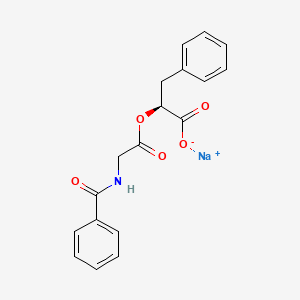

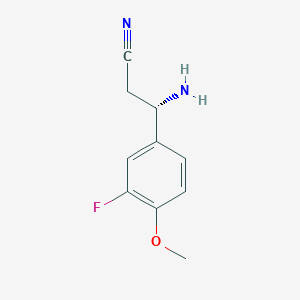
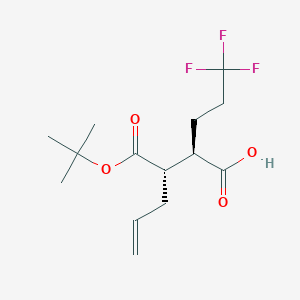
![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)
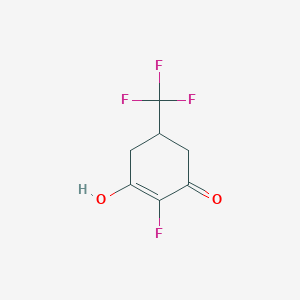
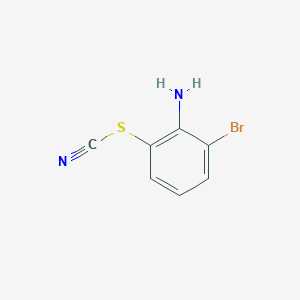
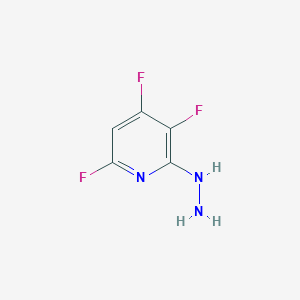
![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)
